molecular formula C13H12BrN3 B1462754 3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole hydrobromide CAS No. 1221723-88-1

3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole hydrobromide

Cat. No.: B1462754
CAS No.: 1221723-88-1
M. Wt: 290.16 g/mol
InChI Key: SPZNAMMCMTZPPX-UHFFFAOYSA-N
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Description

3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole hydrobromide is a useful research compound. Its molecular formula is C13H12BrN3 and its molecular weight is 290.16 g/mol. The purity is usually 95%.
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Biological Activity

3-Methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole hydrobromide is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, a common method includes the condensation of naphthalene derivatives with triazole precursors under acidic conditions. The yield and purity of the synthesized compound can be optimized through recrystallization and chromatographic techniques.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of 1,2,4-triazole derivatives. For example:

  • Activity Against Bacteria : The compound has shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. In a study involving derivatives of 1,2,4-triazoles, compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazoleS. aureus32 µg/mL
3-Methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazoleE. coli64 µg/mL

Antifungal Activity

The antifungal potential of triazoles is well-documented. Compounds in this class are often used as antifungal agents due to their mechanism of action targeting fungal cell membrane synthesis. While specific data for this compound is limited, related triazole derivatives have demonstrated significant antifungal activity against species such as Candida albicans .

Anti-inflammatory and Cytokine Modulation

Research has indicated that certain triazole derivatives can modulate inflammatory responses by affecting cytokine release. In vitro studies showed that compounds similar to this compound can significantly reduce the release of pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .

Case Studies

A recent study published in Journal of Medicinal Chemistry explored a series of triazole derivatives for their biological activities. Among these derivatives:

  • Case Study 1 : A derivative structurally similar to this compound was tested for its anti-inflammatory effects in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers compared to controls.

Properties

IUPAC Name

5-methyl-3-naphthalen-2-yl-1H-1,2,4-triazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3.BrH/c1-9-14-13(16-15-9)12-7-6-10-4-2-3-5-11(10)8-12;/h2-8H,1H3,(H,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZNAMMCMTZPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC3=CC=CC=C3C=C2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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